molecular formula C12H24N2O2 B2436006 Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate CAS No. 1891273-38-3

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2436006
CAS No.: 1891273-38-3
M. Wt: 228.336
InChI Key: MOJAUSWMTZEJEX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a pyrrolidine ring. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-12(4,5)6-9(14)7-13/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJAUSWMTZEJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Reaction Pathways

Pyrrolidine Ring Formation

The pyrrolidine backbone is synthesized through cyclization or cycloaddition strategies:

Cyclization of γ-Amino Ketones

γ-Amino ketones undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolidine ring. For example, heating 4-dimethyl-γ-amino ketone in toluene with p-toluenesulfonic acid (PTSA) yields the 4,4-dimethylpyrrolidine intermediate.

[3+2] Cycloaddition

Azomethine ylides, generated from amino acids, participate in 1,3-dipolar cycloaddition with electron-deficient alkenes to construct the pyrrolidine skeleton. This method offers stereochemical control but requires stringent anhydrous conditions.

Method Reagents/Conditions Advantages Limitations
Cyclization γ-Amino ketone, PTSA, toluene, Δ High yield, simple setup Limited stereochemical control
[3+2] Cycloaddition Azomethine ylide, CH₂Cl₂, -78°C Stereoselective Sensitive to moisture

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via nucleophilic substitution of a brominated precursor:

Bromination and Substitution
  • Bromination : Treating 4,4-dimethylpyrrolidine with N-bromosuccinimide (NBS) in CCl₄ under UV light yields 2-(bromomethyl)-4,4-dimethylpyrrolidine.
  • Amination : Reacting the brominated intermediate with aqueous ammonia in dimethylformamide (DMF) at 60°C for 12 hours substitutes the bromine with an aminomethyl group.

$$
\text{2-(Bromomethyl)-4,4-dimethylpyrrolidine} + \text{NH}_3 \xrightarrow{\text{DMF, 60°C}} \text{2-(Aminomethyl)-4,4-dimethylpyrrolidine}
$$

Boc Protection

The pyrrolidine nitrogen is protected using tert-butyl dicarbonate under anhydrous conditions:

  • Reaction Setup : Dissolve 2-(aminomethyl)-4,4-dimethylpyrrolidine in dichloromethane (DCM) with triethylamine (TEA).
  • Boc Installation : Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C, then stir at room temperature for 6 hours.

$$
\text{2-(Aminomethyl)-4,4-dimethylpyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate}
$$

Optimization of Reaction Conditions

Catalysts and Temperature

  • Amination : Palladium catalysts (e.g., Pd(OAc)₂) enhance substitution efficiency, achieving >80% conversion at 70°C.
  • Boc Protection : Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, reducing completion time to 2 hours.

Atmosphere and Solvents

  • Inert Atmosphere : Reactions conducted under nitrogen or argon prevent oxidation of intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while THF minimizes side reactions.
Parameter Optimal Condition Impact on Yield
Temperature 60–70°C Maximizes substitution rate
Catalyst Pd(OAc)₂ (5 mol%) Enhances amination efficiency
Solvent DMF Facilitates ammonia solubility

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using a hexane/ethyl acetate gradient (9:1 to 7:3). This removes unreacted starting materials and byproducts.

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch, Boc) and 3300 cm⁻¹ (N-H stretch, aminomethyl) confirm functional groups.
  • ¹H NMR : Resonances at δ 1.4 ppm (tert-butyl, 9H) and δ 3.2 ppm (pyrrolidine CH₂) validate the structure.

Industrial-Scale Synthesis Approaches

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves scalability. For example, a microreactor system achieves 95% conversion in 30 minutes for Boc protection steps, compared to 6 hours in batch processes.

Green Chemistry Innovations

  • Solvent Recycling : DCM and DMF are recovered via distillation, reducing waste.
  • Catalyst Recovery : Immobilized palladium on carbon enables reuse for up to 10 cycles without activity loss.

Chemical Reactions Analysis

Hydrolysis of the Tert-butyl Ester

The tert-butyl ester group is labile under acidic conditions. For similar compounds, hydrolysis typically occurs via acid-catalyzed cleavage, yielding the corresponding carboxylic acid. For example, tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate undergoes hydrolysis under aqueous acidic or basic conditions to form pyrrolidine-1-carboxylic acid derivatives.

Reaction Type Conditions Products
Acid-catalyzed hydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 60°CPyrrolidine-1-carboxylic acid derivative

Aminomethyl Group Reactivity

The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) is highly reactive due to its nucleophilic amine. Key reactions include:

  • Alkylation/Acylation : Reaction with alkyl halides or acylating agents (e.g., acetic anhydride) to form N-substituted derivatives.

  • Imine Formation : Condensation with carbonyl compounds (e.g., ketones, aldehydes) under acidic conditions.

  • Quaternization : Reaction with alkylating agents (e.g., methyl iodide) to generate quaternary ammonium salts.

Pyrrolidine Ring Reactivity

The pyrrolidine ring, substituted with 4,4-dimethyl groups, introduces steric hindrance but may undergo:

  • Ring-opening reactions : Under extreme acidic or basic conditions, though less likely due to the ring’s saturation.

  • Electrophilic substitution : At positions adjacent to the substituents, depending on electronic factors.

Key Reagents and Conditions

Step Reagents/Conditions Purpose
EsterificationDi-tert-butyl dicarbonate (Boc), DMAP, dichloromethaneProtect carboxylic acid as tert-butyl ester
AlkylationAlkyl halide, base (e.g., NaOH), solvent (e.g., DMF)Introduce aminomethyl group

Analytical and Spectral Data

For related compounds, spectral techniques confirm structural integrity:

  • <sup>1</sup>H NMR : Aminomethyl protons typically resonate at δ 2.5–3.5 ppm. The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm.

  • <sup>13</sup>C NMR : Carbonyl carbons (ester) appear at δ 150–170 ppm.

Challenges and Considerations

  • Steric effects : The 4,4-dimethyl substituents may hinder ring-opening or substitution reactions.

  • Purity control : Hydrolysis or degradation of the tert-butyl ester during synthesis requires careful temperature and solvent selection .

Comparison of Reactivity with Analogous Compounds

Compound Substitution Pattern Key Reactivity
Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate4,4-dimethylReduced ring flexibility; selective aminomethyl reactivity
Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate3,3-dimethylIncreased steric hindrance at C-3/C-4 positions
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylateUnsubstitutedHigher ring flexibility; broader reactivity

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions such as:

  • Substitution Reactions : The compound can undergo nucleophilic substitution to introduce functional groups.
  • Oxidation and Reduction : It can be oxidized to form N-oxides or reduced to generate alcohol derivatives.

Biological Applications

This compound has garnered attention in biological research due to its potential roles in:

  • Enzyme Mechanisms : It is utilized in studies investigating enzyme inhibition mechanisms, particularly with cholinesterases (AChE and BChE). Research indicates that it exhibits selective inhibition of these enzymes, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study: Enzyme Inhibition

EnzymeIC50 Value (µM)Notes
Acetylcholinesterase (AChE)0.75Moderate inhibition
Butyrylcholinesterase (BChE)0.084High selectivity

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its neuroprotective properties. Studies have shown that it can improve cognitive function in animal models of memory deficits induced by scopolamine . Its antioxidant properties further enhance its potential as a therapeutic agent.

Neuroprotective Effects

A study utilizing a scopolamine-induced memory deficit model demonstrated that treatment with this compound led to significant improvements in cognitive performance compared to control groups .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing biological pathways. The steric hindrance provided by the tert-butyl group can affect the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the 4,4-dimethyl substitution.

    Tert-butyl 2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but has only one methyl group at the 4-position.

Uniqueness

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to the presence of two methyl groups at the 4-position, which provides additional steric hindrance and can influence the compound’s reactivity and binding properties. This makes it a valuable compound for studying steric effects in chemical and biological systems.

Biological Activity

Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate (CAS No. 2155840-15-4) is a pyrrolidine derivative with significant biological activity. Understanding its properties, mechanisms, and potential applications can provide insights into its role in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • Structure : The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an aminomethyl group and a carboxylate moiety.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it can serve as a building block for synthesizing derivatives that inhibit IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression .
  • Receptor Modulation : Some derivatives of this compound have shown promise as antagonists for dopamine receptors, suggesting potential applications in treating psychiatric disorders .

In Vitro Studies

  • IKKβ Inhibition : A study demonstrated that derivatives synthesized from this compound exhibited potent IKKβ inhibitory activity. This suggests that the compound could be developed into therapeutic agents for inflammatory diseases .
  • Neuropharmacological Effects : Research indicates that modifications of the pyrrolidine structure can lead to compounds with enhanced affinity for dopamine receptors, which may be useful in managing conditions like schizophrenia and Parkinson's disease .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound2155840-15-4228.33 g/molIKKβ inhibition, receptor modulation
(R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate177911-87-4200.28 g/molPotential anti-cancer activity
(S)-2-(Aminomethyl)-1-Boc-pyrrolidine119020-01-8200.28 g/molBuilding block for various inhibitors

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate, and what are their critical steps?

The compound is typically synthesized via multi-step protocols. A common approach involves starting from L-proline derivatives, followed by Boc protection, alkylation, and deprotection. For example, (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is prepared in four steps from L-proline, including Boc protection, stereoselective functionalization, and purification via column chromatography . Key challenges include controlling stereochemistry and minimizing side reactions during alkylation. Analytical methods like NMR and HRMS are essential for confirming intermediate structures .

Q. How is this compound characterized to confirm structural integrity?

Characterization relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify backbone protons and carbons, while 31^31P NMR (if applicable) detects phosphonate groups in derivatives .
  • Mass spectrometry : ESI-MS and HRMS validate molecular weight and fragmentation patterns .
  • Chromatography : HPLC or GC-MS assesses purity, especially for intermediates prone to diastereomer formation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritant properties .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Storage : Store in a cool, dry environment under inert gas (e.g., N2_2) to prevent degradation .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and downstream applications of this compound?

The stereochemical configuration (e.g., 2S,4R vs. 2R,4S) impacts its utility in asymmetric catalysis or drug design. For example, tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate derivatives show distinct biological activity due to fluorine’s electronegativity and spatial effects. Stereoselective synthesis often requires chiral catalysts or resolution techniques, as seen in the preparation of enantiomerically pure intermediates for kinase inhibitors .

Q. What methodologies optimize reaction yields in the synthesis of derivatives with modified pyrrolidine rings?

Yield optimization strategies include:

  • Temperature control : Reactions at 0–20°C minimize side reactions during sulfonylation or phosphorylation .
  • Catalyst selection : DMAP or triethylamine enhances acylation efficiency .
  • Purification : Flash column chromatography with gradients (e.g., ethanol/chlorofor m) isolates high-purity products . For example, tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate synthesis achieved 64% yield via NaH-mediated alkylation and iterative column purification .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?

Discrepancies often arise from diastereomers or rotamers. Solutions include:

  • Variable-temperature NMR : Identifies dynamic rotational isomers (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate showed two rotamers via 31^31P NMR at 25°C) .
  • Computational modeling : DFT calculations predict chemical shifts to match experimental data .
  • Advanced MS/MS : Fragmentation patterns distinguish isomers with identical molecular weights .

Q. What strategies are used to study the biological interactions of this compound in medicinal chemistry?

  • Structure-activity relationship (SAR) studies : Modifying the aminomethyl or tert-butyl groups alters binding affinity. For example, replacing tert-butyl with trifluoromethyl enhances metabolic stability in kinase inhibitors .
  • In vitro assays : Fluorescence polarization or SPR quantify target engagement (e.g., enzyme inhibition) .
  • Metabolic profiling : LC-MS identifies degradation products in liver microsomes to guide structural optimization .

Methodological Considerations Table

Question TypeKey TechniquesExample References
SynthesisBoc protection, alkylation, chiral resolution
CharacterizationNMR, HRMS, column chromatography
SafetyPPE, fume hoods, inert storage
Stereochemical analysisVariable-temperature NMR, DFT modeling
Biological interactionSAR studies, SPR, LC-MS metabolic profiling

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